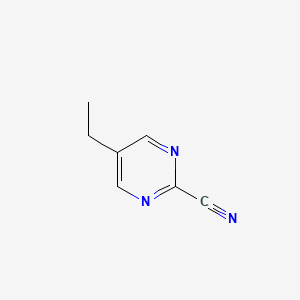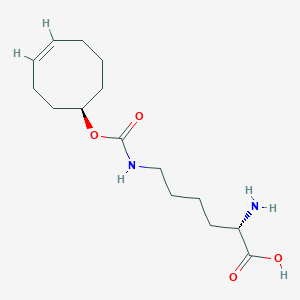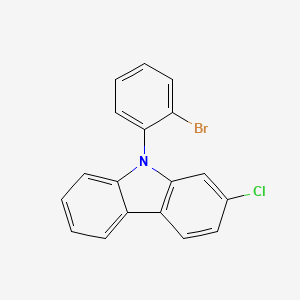
9H-Carbazole,9-(2-bromophenyl)-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole,9-(2-bromophenyl)-2-chloro- is a chemical compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to a phenyl group and a chlorine atom on the carbazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole,9-(2-bromophenyl)-2-chloro- typically involves the reaction of carbazole with 2-bromophenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 9H-Carbazole,9-(2-bromophenyl)-2-chloro- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole,9-(2-bromophenyl)-2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of carbazole derivatives with substituted functional groups in place of bromine or chlorine.
Aplicaciones Científicas De Investigación
9H-Carbazole,9-(2-bromophenyl)-2-chloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9H-Carbazole,9-(2-bromophenyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit certain enzymes involved in cellular processes, leading to its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Carbazole,9-(2-bromophenyl)-
- 9H-Carbazole,9-(2-chlorophenyl)-
- 9H-Carbazole,9-(2-fluorophenyl)-
Uniqueness
9H-Carbazole,9-(2-bromophenyl)-2-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This dual halogenation makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar carbazole derivatives.
Propiedades
Fórmula molecular |
C18H11BrClN |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
9-(2-bromophenyl)-2-chlorocarbazole |
InChI |
InChI=1S/C18H11BrClN/c19-15-6-2-4-8-17(15)21-16-7-3-1-5-13(16)14-10-9-12(20)11-18(14)21/h1-11H |
Clave InChI |
PRZOQAGSTOAHDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=C4Br)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


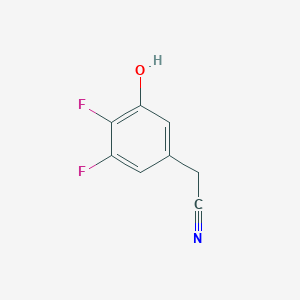
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)
![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)

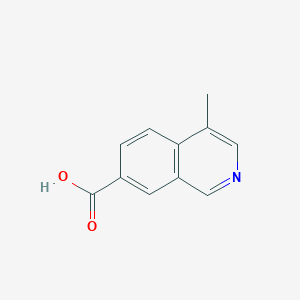
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)

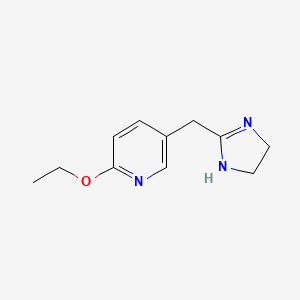

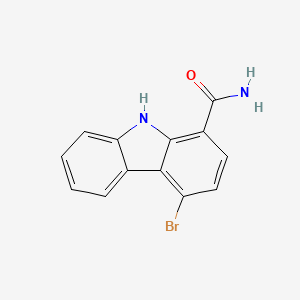
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
